molecular formula C21H22N2O3 B11007009 7-hydroxy-4-methyl-8-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one

7-hydroxy-4-methyl-8-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one

Cat. No.: B11007009
M. Wt: 350.4 g/mol
InChI Key: MFGYELAZDJJPOL-UHFFFAOYSA-N
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Description

7-hydroxy-4-methyl-8-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-2-one core, a hydroxy group at the 7th position, a methyl group at the 4th position, and a phenylpiperazine moiety at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-4-methyl-8-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Hydroxy and Methyl Groups: The hydroxy group at the 7th position and the methyl group at the 4th position can be introduced through selective functionalization reactions.

    Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be attached via a Mannich reaction, where the chromen-2-one core reacts with formaldehyde and phenylpiperazine under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group at the 7th position can undergo oxidation to form a ketone.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a dihydro derivative.

    Substitution: The phenylpiperazine moiety can undergo various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide can be used.

Major Products

    Oxidation: Formation of 7-oxo-4-methyl-8-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one.

    Reduction: Formation of 7-hydroxy-4-methyl-8-[(4-phenylpiperazin-1-yl)methyl]-dihydro-2H-chromen-2-one.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. It has shown activity against enzymes like acetylcholinesterase and α-glycosidase, making it a candidate for the development of drugs targeting neurological disorders and diabetes .

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic effects. The phenylpiperazine moiety is known for its activity in the central nervous system, and compounds containing this moiety are being investigated for their potential as antipsychotic and antidepressant agents .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved solubility or stability. Its derivatives can also be used as additives in various formulations, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-hydroxy-4-methyl-8-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to bind to serotonin and dopamine receptors in the brain, modulating neurotransmitter activity. This interaction can lead to changes in mood, cognition, and behavior, making it a potential candidate for the treatment of psychiatric disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-hydroxy-4-methyl-8-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one lies in its specific combination of functional groups, which confer distinct biological activities. The presence of the phenylpiperazine moiety enhances its interaction with neurotransmitter receptors, while the chromen-2-one core provides a stable scaffold for further functionalization.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

7-hydroxy-4-methyl-8-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one

InChI

InChI=1S/C21H22N2O3/c1-15-13-20(25)26-21-17(15)7-8-19(24)18(21)14-22-9-11-23(12-10-22)16-5-3-2-4-6-16/h2-8,13,24H,9-12,14H2,1H3

InChI Key

MFGYELAZDJJPOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2CN3CCN(CC3)C4=CC=CC=C4)O

Origin of Product

United States

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